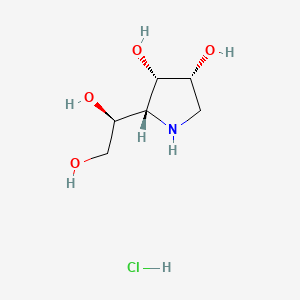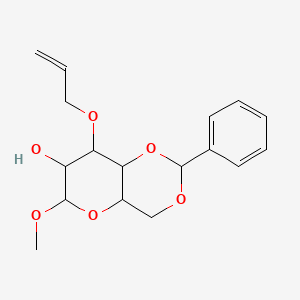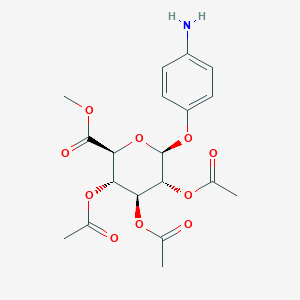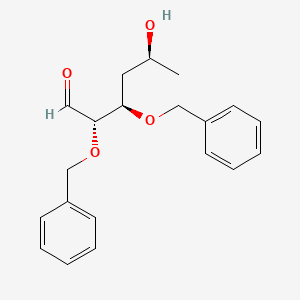![molecular formula C₃₉H₆₉NO₅SSi₂ B1140032 (4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione CAS No. 189453-35-8](/img/structure/B1140032.png)
(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione, also known as (4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione, is a useful research compound. Its molecular formula is C₃₉H₆₉NO₅SSi₂ and its molecular weight is 720.2. The purity is usually 95%.
BenchChem offers high-quality (4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Innovative Synthetic Approaches : Research has demonstrated advanced synthetic methodologies aiming to construct complex molecular architectures. For example, studies on the synthesis of spiroketal structures from readily available precursors highlight the intricate steps involved in forming compounds with potential biological relevance (Favre, Gerber‐Lemaire, & Vogel, 2010). These methodologies often involve multiple stages of functionalization and protection-deprotection strategies to achieve the desired molecular framework.
Chemical Reactions and Transformations : Investigations into the thermal isomerization of silicon-containing compounds reveal the dynamic behavior of these molecules under specific conditions (Naka et al., 2008). Such studies contribute to understanding the stability and reactivity of complex organic molecules, which is crucial for designing new synthetic routes and materials.
Photolysis and Pyrolysis Processes : The decomposition of bis(silyldiazomethyl) polysilanes under light and heat showcases the formation of novel polysilabicycloalkane derivatives (Andō et al., 1995). These reactions underscore the potential of using specific conditions to manipulate molecular structures for creating new compounds with unique properties.
Potential Applications
Fungicidal Activity : Some derivatives of complex organic molecules with silicon-containing groups have demonstrated moderate to good fungicidal activities. Research on compounds synthesized from tert-butyl and phenyl groups linked to triazole and thiazole units has shown promising bioactivity against fungal pathogens, indicating potential applications in agricultural sciences (Mao, Song, & Shi, 2012).
Molecular Modeling and Drug Leads : Molecular modeling studies of chromene derivatives suggest their potential as leads for new anticancer drugs. These studies involve complete chemical shift assignments, docking, and dynamic simulations to predict the compounds' interactions with biological targets, highlighting the importance of structural analysis in drug discovery (Santana et al., 2020).
Propiedades
IUPAC Name |
(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H69NO5SSi2/c1-26-19-18-20-27(2)36(46-49(16,17)39(9,10)11)29(4)37(44)40(12,13)34(45-48(14,15)38(6,7)8)24-33(42)35(43)32(22-21-26)28(3)23-31-25-47-30(5)41-31/h21,23,25,27,29,32,34,36H,18-20,22,24H2,1-17H3/t27-,29+,32-,34-,36-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAPAUDDSROWCR-CVCPIZFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=CCC(C(=O)C(=O)CC(C(C(=O)C(C1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=CC[C@H](C(=O)C(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O[Si](C)(C)C(C)(C)C)C)(C)C)O[Si](C)(C)C(C)(C)C)C(=CC2=CSC(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H69NO5SSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxacyclohexadec-13-ene-2,6-dione,4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-,(4S,7R,8S,9S,13Z,16S)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)

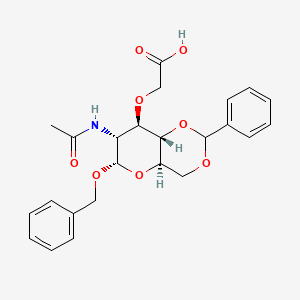
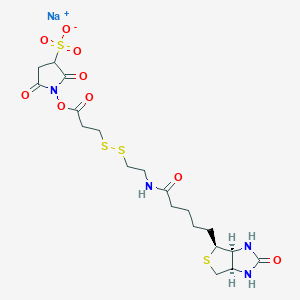
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
